molecular formula C11H14N2O3 B13347921 ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine

((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine

Cat. No.: B13347921
M. Wt: 222.24 g/mol
InChI Key: AGVHSJSSGBEGFU-ONGXEEELSA-N
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Description

((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: is a complex organic compound characterized by its tetrahydrofuran ring structure and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:

    Formation of Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions.

    Introduction of Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides.

    Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the methanamine group.

    Reduction: Aniline derivatives from the nitrophenyl group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism by which ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine exerts its effects involves:

    Molecular Targets: It may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways related to signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.

    ((2S,4R)-4-(4-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: Similar structure but with a nitrophenyl group at a different position.

    ((2S,4R)-4-(3-Aminophenyl)tetrahydrofuran-2-yl)methanamine: Similar structure but with an aminophenyl group instead of nitrophenyl.

Uniqueness

  • The specific positioning of the nitrophenyl group and the tetrahydrofuran ring in ((2S,4R)-4-(3-Nitrophenyl)tetrahydrofuran-2-yl)methanamine provides unique chemical properties and reactivity, distinguishing it from its analogs.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

[(2S,4R)-4-(3-nitrophenyl)oxolan-2-yl]methanamine

InChI

InChI=1S/C11H14N2O3/c12-6-11-5-9(7-16-11)8-2-1-3-10(4-8)13(14)15/h1-4,9,11H,5-7,12H2/t9-,11-/m0/s1

InChI Key

AGVHSJSSGBEGFU-ONGXEEELSA-N

Isomeric SMILES

C1[C@@H](CO[C@@H]1CN)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1C(COC1CN)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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